N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide
Description
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide is a glycinamide derivative featuring a naphthalen-1-yl moiety linked via an ethylamino group to a hydroxy-substituted glycine backbone.
Properties
CAS No. |
919996-31-9 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-hydroxy-2-[2-(naphthalen-1-ylamino)ethylamino]acetamide |
InChI |
InChI=1S/C14H17N3O2/c18-14(17-19)10-15-8-9-16-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,15-16,19H,8-10H2,(H,17,18) |
InChI Key |
IMCRVHXXBFOROY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCNCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide typically involves the reaction of naphthylamine with glycine derivatives under specific conditions. One common method involves the use of a carbodiimide derivative or boric acid as a catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Acts as an inhibitor of metalloproteases, enzymes that require metal ions for their activity.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit metalloproteases involved in tumor progression.
Industry: Utilized in the development of chelating agents for metal ion removal in wastewater treatment.
Mechanism of Action
The mechanism of action of N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide involves its ability to chelate metal ions. The hydroxylamine group forms a stable complex with metal ions, inhibiting the activity of metalloproteases. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the metal ion from participating in the catalytic process .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide, enabling comparative analysis:
Analysis of Substituent Effects
Electronic and Steric Influences
- The ethylamino-naphthalene linker provides rigidity and π-π stacking interactions.
- LH () : The pyridinyl and phenyl groups introduce aromatic π-systems, which could enhance binding to aromatic receptors or enzymes. The absence of a hydroxy group may reduce polarity compared to the target compound.
- The pentyl chain adds steric bulk, which might influence conformational flexibility.
Hypothesized Bioactivity
Biological Activity
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxylamine functional group attached to a naphthalene moiety, which enhances its reactivity and biological profile. The compound's molecular formula is C₁₉H₂₆N₂O₂, and it has a molecular weight of approximately 314.43 g/mol.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of metalloproteases. These enzymes are critical in various physiological processes, including cell signaling, tissue remodeling, and tumor progression. By chelating metal ions essential for the catalytic activity of these enzymes, the compound effectively disrupts their function, which is particularly relevant in cancer therapies where metalloproteases facilitate metastasis.
Inhibition of Metalloproteases
This compound has been identified as a potent inhibitor of metalloproteases. Research indicates that it binds to the active site of these enzymes, preventing substrate access and subsequent catalysis. This property makes it a candidate for therapeutic applications in oncology.
Case Studies
- In Vitro Studies :
- Cell Line Studies :
Comparative Analysis
The following table summarizes key features and activities of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Hydroxylamine and naphthalene moieties | Inhibits metalloproteases; induces apoptosis |
| N-Hydroxyurea | Simple hydroxylamine structure | Primarily used in cancer treatment |
| 5-Aminosalicylic acid | Contains aromatic amine and carboxylic acid groups | Used mainly in inflammatory bowel disease treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
